DBCO-NHS Ester

Descripción

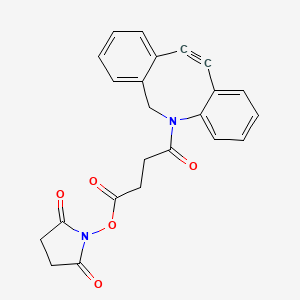

Structure

3D Structure

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5/c26-20(13-14-23(29)30-25-21(27)11-12-22(25)28)24-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)24/h1-8H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEBOJWFQSQZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DBCO-NHS ester chemical structure and properties

An In-depth Technical Guide to DBCO-NHS Ester for Researchers and Drug Development Professionals

Introduction

Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester is a pivotal bifunctional reagent in the field of bioconjugation and chemical biology.[1][2] It serves as a critical linker molecule, enabling the covalent attachment of the dibenzocyclooctyne (DBCO) moiety to biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides.[1][3] The significance of DBCO-NHS ester lies in its central role in copper-free "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This reaction's high efficiency, specificity, and biocompatibility have made DBCO-NHS ester an invaluable tool for creating complex bioconjugates for applications ranging from targeted drug delivery and antibody-drug conjugates (ADCs) to advanced imaging and diagnostics.

Chemical Structure and Properties

DBCO-NHS ester possesses two key functional groups: the DBCO group, a strained alkyne that readily reacts with azides, and the N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines. The short spacer arm between these groups adds minimal mass to the modified molecule.

Chemical Structure:

-

Molecular Formula: C₂₃H₁₈N₂O₅

-

IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 4-(2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoate

-

Synonyms: ADIBO-NHS Ester, DIBAC-NHS Ester, N-Succinimidyl 4-[(5-Aza-3,4:7,8-dibenzocyclooct-1-yne)-5-yl]-4-oxobutyrate

Physicochemical Properties:

| Property | Value | Citations |

| Molecular Weight | 402.4 g/mol | |

| Appearance | White to off-white or slightly grey crystalline solid | |

| Purity | >95% (typically analyzed by HPLC) | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, Chloroform | |

| Storage | -20°C, desiccated, and protected from light | |

| Stability | Sensitive to moisture, light, and heat. Stock solutions in anhydrous solvents can be stored for several days at -20°C. |

Mechanism of Action

The utility of DBCO-NHS ester stems from its dual reactivity, allowing for a two-step conjugation strategy.

-

Amine-Reactive NHS Ester: The NHS ester reacts with primary amines (e.g., the side chain of lysine residues in proteins) under neutral to slightly basic conditions (pH 7.2-9) to form a stable amide bond. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide leaving group.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group is a highly strained cyclooctyne that reacts rapidly and specifically with azide-functionalized molecules or biomolecules. This reaction, a cornerstone of copper-free click chemistry, proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. The high reactivity of DBCO is attributed to the ring strain of the cyclooctyne.

Below are diagrams illustrating these reaction pathways.

Caption: Reaction of DBCO-NHS ester with a primary amine.

Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC).

Key Applications

DBCO-NHS ester is a versatile tool for a wide range of applications in research and development:

-

Antibody-Drug Conjugates (ADCs): It is used as a non-cleavable linker to conjugate cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

-

Bioconjugation: This reagent is fundamental for attaching biomolecules like proteins or antibodies to other molecules or surfaces, which is crucial for developing targeted drug delivery systems.

-

Fluorescent Labeling: DBCO-NHS ester serves as a linker for attaching fluorescent dyes to biomolecules, allowing for the visualization of cellular processes in live cells.

-

Surface Modification: It is used to functionalize surfaces, such as nanoparticles and liposomes, with DBCO groups for subsequent conjugation with azide-containing molecules.

-

Protein-Peptide and Protein-Oligonucleotide Conjugates: The dual reactivity allows for the straightforward synthesis of these complex biomolecular structures.

Experimental Protocols

Here are detailed methodologies for common experiments using DBCO-NHS ester.

Protocol 1: Labeling of Proteins with DBCO-NHS Ester

This protocol describes the general procedure for labeling a protein with DBCO-NHS ester.

Materials:

-

Protein solution (in a suitable amine-free buffer like PBS, pH 7.4)

-

DBCO-NHS ester

-

Anhydrous, amine-free DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Prepare the protein solution in an amine-free buffer such as PBS at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris) or sodium azide, they must be removed by dialysis or buffer exchange.

-

Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. For protein concentrations greater than or equal to 5 mg/mL, a 10-fold molar excess is often sufficient. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching buffer (e.g., Tris) to a final concentration of 50-100 mM.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted DBCO-NHS ester and the quenching buffer using a desalting column, spin filtration, or dialysis against a suitable buffer (e.g., PBS).

-

The resulting DBCO-labeled protein is now ready for the subsequent copper-free click chemistry reaction with an azide-containing molecule.

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the conjugation of a DBCO-labeled biomolecule with an azide-containing molecule.

Materials:

-

Purified DBCO-labeled biomolecule

-

Azide-containing molecule of interest

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-containing molecule in the reaction buffer.

-

Add the DBCO-labeled biomolecule to the azide-containing sample. It is recommended to use a 1.5 to 3-fold molar excess of the more abundant reagent.

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or for 2-12 hours at 4°C. Reactions are generally more efficient at higher concentrations and temperatures (up to 37°C).

-

-

Purification:

-

The final conjugate can be purified from unreacted components using methods appropriate for the specific biomolecules, such as size exclusion chromatography, affinity chromatography, or dialysis.

-

Mandatory Visualizations

The following diagram illustrates a typical experimental workflow for labeling a protein and subsequent conjugation.

Caption: Workflow for protein labeling and SPAAC conjugation.

References

A Technical Guide to DBCO-NHS Ester: Solubility, Handling, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility, handling, and application of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester, a cornerstone reagent in copper-free click chemistry. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biotechnology, drug development, and materials science who are leveraging bioorthogonal chemistry for the precise modification of biomolecules.

Core Concepts: The Power of Bioorthogonal Chemistry

DBCO-NHS ester is a heterobifunctional linker that bridges the worlds of amine chemistry and bioorthogonal ligation. It contains two key functional groups:

-

N-Hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as the side chains of lysine residues in proteins, to form stable amide bonds.

-

Dibenzocyclooctyne (DBCO): A strained alkyne that undergoes a highly specific and rapid reaction with azide-functionalized molecules in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click" reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.

The dual reactivity of DBCO-NHS ester allows for a two-step bioconjugation strategy, enabling the precise and covalent attachment of a DBCO moiety to a biomolecule of interest, which can then be "clicked" to a corresponding azide-tagged molecule.

Solubility of DBCO-NHS Ester in Organic Solvents

The solubility of DBCO-NHS ester is a critical parameter for its effective use in labeling reactions. Due to the hydrophobic nature of the DBCO core, this reagent has limited solubility in aqueous buffers. Therefore, stock solutions are typically prepared in anhydrous organic solvents. The table below summarizes the known solubility of DBCO-NHS ester in commonly used organic solvents.

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | 45 - 100 mg/mL[][2][3][4] | 111.8 - 248.5 mM | Ultrasonic agitation may be required to achieve higher concentrations. It is crucial to use anhydrous (dry) DMSO to prevent hydrolysis of the NHS ester.[3] |

| Dimethylformamide (DMF) | Soluble | Not specified | Anhydrous DMF is recommended for preparing stock solutions. |

| Dichloromethane (DCM) | Soluble | Not specified | |

| Tetrahydrofuran (THF) | Soluble | Not specified | |

| Chloroform | Soluble | Not specified | |

| Acetonitrile | Soluble | Not specified |

Important Considerations:

-

Hygroscopicity: Solvents like DMSO and DMF are hygroscopic and will readily absorb moisture from the atmosphere. The presence of water can lead to the hydrolysis of the NHS ester, rendering it inactive for amine conjugation. It is imperative to use anhydrous solvents and to handle the reagent and its solutions in a dry environment.

-

Stock Solution Stability: DBCO-NHS ester stock solutions in anhydrous DMSO can be stored at -20°C for up to a month, although some sources suggest stability for several days. For optimal reactivity, it is highly recommended to prepare stock solutions immediately before use.

Experimental Protocols

The following protocols provide a general framework for the use of DBCO-NHS ester in bioconjugation, with a specific focus on antibody labeling, a common application in drug development and diagnostics.

General Workflow for Bioconjugation using DBCO-NHS Ester

The overall process involves two main stages: the activation of an amine-containing molecule with DBCO-NHS ester, followed by the copper-free click reaction with an azide-functionalized molecule.

General workflow for bioconjugation using DBCO-NHS ester.

Detailed Protocol: Antibody Labeling with DBCO-NHS Ester

This protocol outlines the steps for labeling an antibody with DBCO-NHS ester, a critical step in the development of antibody-drug conjugates (ADCs) and targeted imaging agents.

1. Pre-Conjugation Antibody Preparation:

-

Buffer Exchange: The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like sodium azide, which can compete with the labeling reaction. Exchange the antibody into an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-8.0. This can be achieved using dialysis or desalting columns.

-

Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

2. DBCO-NHS Ester Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO. For example, dissolve 4.02 mg of DBCO-NHS ester (MW: 402.4 g/mol ) in 1 mL of anhydrous DMSO.

3. Antibody Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 10-20% to maintain protein stability.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time and temperature may need to be determined empirically.

4. Quenching the Reaction (Optional but Recommended):

-

To stop the labeling reaction, add a quenching buffer such as 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

5. Purification of the DBCO-Labeled Antibody:

-

Remove unreacted DBCO-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).

6. Characterization (Optional):

-

The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO group).

7. Copper-Free Click Reaction:

-

The purified DBCO-labeled antibody is now ready for conjugation to an azide-functionalized molecule.

-

Mix the DBCO-labeled antibody with the azide-containing molecule in a suitable reaction buffer (e.g., PBS). A 1.5- to 3-fold molar excess of the azide molecule is typically used.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

-

The final conjugate can be purified using methods such as size-exclusion chromatography (SEC) or affinity chromatography.

Experimental workflow for antibody labeling with DBCO-NHS ester.

Conclusion

DBCO-NHS ester is a powerful and versatile tool for the site-specific modification of biomolecules. A thorough understanding of its solubility and handling requirements is paramount to achieving successful and reproducible bioconjugation outcomes. By following the protocols and guidelines outlined in this technical guide, researchers can confidently employ DBCO-NHS ester in a wide range of applications, from the development of novel therapeutics and diagnostics to the fundamental study of biological systems. The continued application of such precise chemical tools will undoubtedly pave the way for significant advancements in science and medicine.

References

A Technical Guide to DBCO-NHS Ester: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester is a pivotal tool in the field of bioconjugation and chemical biology. As an amine-reactive derivative of DBCO, it serves as a cornerstone for copper-free "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its use, and a visualization of the underlying chemical workflows.

Core Properties of DBCO-NHS Ester

DBCO-NHS ester is characterized by its dual reactivity. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines on biomolecules, such as the lysine residues of proteins, to form a stable amide bond. This reaction effectively labels the biomolecule with the DBCO moiety. The incorporated dibenzocyclooctyne group is a strained alkyne that can then specifically and efficiently react with azide-containing molecules via SPAAC without the need for a cytotoxic copper catalyst.[1]

The table below summarizes the key quantitative data for DBCO-NHS ester.

| Property | Value | Citations |

| Molecular Formula | C₂₃H₁₈N₂O₅ | [1][2][3][4] |

| Molecular Weight | 402.4 g/mol | |

| CAS Number | 1353016-71-3 | |

| Purity | >90-95% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform. | |

| Storage Conditions | Store at -20°C, desiccated, and protected from light. |

Reaction Mechanism and Workflow

The utility of DBCO-NHS ester lies in its ability to facilitate a two-step bioconjugation strategy. This allows for the precise and orthogonal labeling of biomolecules.

First, the NHS ester reacts with a primary amine on a molecule of interest (e.g., a protein or antibody) to form a stable DBCO-labeled intermediate. Subsequently, this intermediate is introduced to a second molecule containing an azide group. The strained alkyne of the DBCO group then undergoes a rapid and specific cycloaddition with the azide, forming a stable triazole linkage.

Experimental Protocol: Antibody Conjugation with DBCO-NHS Ester

This protocol provides a general guideline for the conjugation of an antibody with DBCO-NHS ester and subsequent reaction with an azide-modified molecule.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

DBCO-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column for purification

-

Azide-modified molecule for conjugation

Procedure:

Part 1: Activation of Antibody with DBCO-NHS Ester

-

Preparation of Antibody: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

-

Preparation of DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction should be kept low, ideally around 20%.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 10-100 mM to consume any unreacted DBCO-NHS ester. Incubate for an additional 15 minutes.

-

Purification: Remove excess DBCO-NHS ester and the quenching agent using a desalting column or a similar purification method.

Part 2: Copper-Free Click Chemistry Conjugation

-

Reaction Setup: Mix the purified DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule.

-

Incubation: Incubate the mixture overnight at 4°C or for 3-4 hours at room temperature to allow for the click reaction to proceed to completion.

-

Validation and Purification: The final conjugate can be validated using SDS-PAGE, where a shift in molecular weight should be observed. Further purification to remove any unreacted molecules can be performed using liquid chromatography methods.

Applications in Research and Development

The versatility of DBCO-NHS ester makes it a valuable reagent in numerous applications, including:

-

Antibody-Drug Conjugates (ADCs): It is frequently used to link cytotoxic drugs to antibodies for targeted cancer therapy.

-

Bioconjugation: DBCO-NHS ester is widely used for conjugating proteins, peptides, and nucleic acids.

-

Cellular Labeling and Imaging: It enables the labeling of cell surface proteins for imaging studies.

-

Surface Modification: It is used to functionalize surfaces of materials like nanoparticles and biosensors for various diagnostic and research purposes.

References

fundamental principles of labeling proteins with DBCO-NHS ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and protocols for labeling proteins with Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester. This powerful technique is a cornerstone of bioconjugation, enabling the precise attachment of molecules for a wide range of applications in research, diagnostics, and therapeutics.

Core Principles: The Chemistry of DBCO-NHS Ester Labeling

The labeling of proteins with DBCO-NHS ester is a two-step process that leverages the principles of amine-reactive chemistry and strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry."

Step 1: Amine-Reactive Labeling. The process begins with the covalent attachment of the DBCO moiety to the protein of interest. The N-hydroxysuccinimidyl (NHS) ester group of the DBCO-NHS ester reagent reacts specifically with primary amines (-NH₂) present on the protein.[1][2][3] These primary amines are predominantly found on the side chains of lysine residues and the N-terminus of the polypeptide chain.[2] The reaction, an acylation, results in the formation of a stable amide bond, covalently linking the DBCO group to the protein.[4] This reaction is highly dependent on pH, with an optimal range of 7-9. A competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce labeling efficiency.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Once the protein is functionalized with DBCO, it can be reacted with a molecule of interest that has been tagged with an azide (-N₃) group. The DBCO group, a cyclooctyne, possesses significant ring strain, which allows it to react rapidly and specifically with azides without the need for a cytotoxic copper(I) catalyst. This bioorthogonal reaction, known as SPAAC, forms a stable triazole linkage, completing the conjugation. The bioorthogonal nature of this reaction means that DBCO and azide groups do not react with other functional groups typically found in biological systems, ensuring high specificity.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in labeling proteins with DBCO-NHS ester.

Materials and Reagents

-

Protein of Interest: Purified and in a suitable buffer.

-

DBCO-NHS Ester Reagent: e.g., DBCO-PEG4-NHS ester. Store desiccated at -20°C.

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): To dissolve the DBCO-NHS ester.

-

Reaction Buffer: Amine-free buffer with a pH of 7-9, such as Phosphate-Buffered Saline (PBS), HEPES, or carbonate/bicarbonate buffer. Avoid buffers containing primary amines like Tris or glycine.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or similar amine-containing buffer to stop the reaction.

-

Purification System: Size-exclusion chromatography (e.g., desalting columns) or dialysis cassettes for removing excess, unreacted DBCO-NHS ester.

Protocol for DBCO Labeling of Proteins

-

Protein Preparation:

-

Ensure the protein solution is in an appropriate amine-free buffer at a concentration of 0.5-5 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Remove any additives like BSA or gelatin if labeling antibodies.

-

-

DBCO-NHS Ester Solution Preparation:

-

Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF (e.g., 10 mM). Stock solutions in anhydrous solvents can be stored for a few days at -20°C.

-

-

Labeling Reaction:

-

Add the calculated amount of DBCO-NHS ester stock solution to the protein solution. The molar excess of the DBCO reagent will depend on the protein concentration and the desired degree of labeling.

-

For protein concentrations >5 mg/mL, a 10-fold molar excess is often a good starting point. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be required.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Longer incubation times (up to 4 hours) can sometimes improve efficiency.

-

-

Quenching the Reaction:

-

Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester.

-

Incubate for 5-15 minutes at room temperature.

-

-

Purification of the DBCO-Labeled Protein:

-

Remove the excess, unreacted DBCO-NHS ester and quenching buffer components using a desalting column, spin column, or dialysis.

-

The purified DBCO-labeled protein is now ready for the subsequent SPAAC reaction. It can be used immediately or stored at 4°C for up to 4 weeks, though reactivity may decrease over time. For long-term storage, -20°C is recommended.

-

Protocol for Copper-Free Click Chemistry (SPAAC)

-

Prepare the Azide-Containing Molecule: Dissolve the azide-modified molecule of interest in a compatible reaction buffer.

-

Click Reaction:

-

Add the azide-containing molecule to the purified DBCO-labeled protein. A common starting point is to use a 1.5 to 3-fold molar excess of the azide molecule relative to the DBCO-protein. For antibody-small molecule conjugations, a 7.5-fold molar excess of the azide-labeled partner may be a good starting point.

-

Incubate the reaction at room temperature for 4-12 hours. Incubation at 4°C may require longer reaction times (overnight).

-

-

Purification of the Final Conjugate:

-

If necessary, purify the final protein conjugate to remove any unreacted azide-containing molecules using an appropriate method such as size-exclusion chromatography or dialysis.

-

Quantitative Data Summary

The efficiency and outcome of the DBCO-NHS ester labeling process are influenced by several quantitative parameters. The following tables summarize key data points gathered from various sources.

| Parameter | Recommended Value/Range | Notes | Source(s) |

| Reaction pH | 7 - 9 | Optimal for amine acylation; hydrolysis of NHS ester increases at higher pH. | |

| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can improve labeling efficiency. | |

| Molar Excess of DBCO-NHS Ester | 10-fold (for protein > 5 mg/mL) | The optimal ratio depends on the protein and desired degree of labeling. | |

| 20 to 50-fold (for protein < 5 mg/mL) | |||

| Reaction Time (Amine Labeling) | 30 - 60 minutes at room temperature | Longer times (up to 4 hours) can increase efficiency. | |

| 2 hours on ice | |||

| Reaction Time (SPAAC) | 4 - 12 hours at room temperature | Can be extended to overnight at 4°C. | |

| Storage of DBCO-NHS Ester (Solid) | -20°C, desiccated | Stable for over a year. | |

| Storage of DBCO-NHS Ester (in DMSO/DMF) | -20°C | Stable for several days to a few months. | |

| Storage of DBCO-labeled Protein | 4°C or -20°C | Loses about 3-5% reactivity over 4 weeks at 4°C or -20°C. |

Visualizing the Process: Diagrams

To further clarify the principles and workflows, the following diagrams have been generated using the DOT language.

Caption: The reaction of a protein's primary amine with DBCO-NHS ester to form a stable amide bond.

Caption: A step-by-step workflow for protein modification with DBCO-NHS ester and subsequent bioconjugation.

Caption: The bioorthogonal reaction between a DBCO-labeled protein and an azide-tagged molecule.

Conclusion

The DBCO-NHS ester labeling methodology provides a robust and versatile platform for the site-specific modification of proteins. Its high efficiency, specificity, and bioorthogonality make it an invaluable tool for researchers and developers in various fields, including proteomics, drug delivery, and diagnostic assay development. By carefully controlling the reaction conditions as outlined in this guide, scientists can achieve reproducible and reliable protein conjugation for a multitude of applications.

References

Methodological & Application

Application Notes and Protocols for DBCO-NHS Ester Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and techniques for labeling antibodies with DBCO-NHS ester. It includes detailed experimental protocols, quantitative data summaries, and visual representations of the workflow and underlying chemical reactions. This protocol is intended for researchers in academia and industry who are engaged in the development of antibody conjugates for various applications, including diagnostics, therapeutics, and research tools.

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry," has revolutionized bioconjugation by enabling the rapid and specific formation of stable triazole linkages without the need for cytotoxic copper catalysts.[1] Dibenzocyclooctyne (DBCO) is a highly reactive strained alkyne that readily participates in SPAAC reactions with azide-modified molecules under mild, physiological conditions.[2]

DBCO-NHS ester is a heterobifunctional crosslinker that facilitates the introduction of a DBCO moiety onto a biomolecule. It contains two key reactive groups:

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines, such as the side chains of lysine residues on antibodies, to form stable amide bonds.[3]

-

Dibenzocyclooctyne (DBCO): This strained alkyne group serves as a handle for subsequent copper-free click chemistry reactions with azide-containing molecules.[3]

This two-step labeling strategy offers a high degree of specificity and bioorthogonality, as neither the DBCO nor the azide group is naturally present in biological systems, thus minimizing background reactions.[4] This protocol will detail the procedure for labeling antibodies with DBCO-NHS ester, a critical first step for a wide range of downstream applications.

Quantitative Data Summary

The efficiency and success of antibody labeling with DBCO-NHS ester are influenced by several key parameters. The following tables summarize the critical quantitative data gathered from various sources to aid in experimental design and optimization.

Table 1: Recommended Reaction Conditions for DBCO-NHS Ester Antibody Labeling

| Parameter | Recommended Range/Value | Notes |

| Molar Excess of DBCO-NHS Ester | 5 to 30-fold | Higher molar excess can increase the degree of labeling but may also lead to antibody precipitation, especially with more hydrophobic DBCO derivatives. A 5-10 fold excess is often a good starting point for optimizing conjugation yield. |

| Antibody Concentration | 1 - 10 mg/mL | Higher antibody concentrations can favor the reaction with the NHS ester over hydrolysis. |

| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester. |

| pH | 7.2 - 9.0 | The reaction of NHS esters with primary amines is favored at neutral to slightly basic pH. |

| Reaction Temperature | Room temperature or 4°C (on ice) | Room temperature reactions are typically faster, while reactions on ice may be preferred for sensitive antibodies. |

| Incubation Time | 30 - 60 minutes at room temperature; 2 hours on ice | Longer incubation times can be explored but may increase the risk of antibody degradation. |

| Quenching Agent | 50 - 100 mM Tris-HCl, pH 8.0 | Added to quench any unreacted DBCO-NHS ester. |

Table 2: Comparison of Purification Methods for DBCO-Labeled Antibodies

| Purification Method | Reported Antibody Recovery | Reported Removal of Excess DBCO | Notes |

| Spin Desalting Columns | ~90% | ~82% | Fast and convenient method for removing excess reagents. |

| Dialysis | ~95% | ~87% | Effective for buffer exchange and removal of small molecules, but more time-consuming. |

| Ultrafiltration (Spin Columns) | ~82% | ~82% | Can be used for both purification and concentration of the antibody conjugate. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling an antibody with DBCO-NHS ester.

Part 1: Antibody Preparation and Pre-Conjugation Considerations

Successful antibody labeling begins with proper preparation of the antibody and reagents.

1.1. Antibody Purity and Buffer Exchange:

-

The antibody solution must be free of interfering substances.

-

Amine-Containing Buffers: Buffers such as Tris, glycine, or ammonium ions will compete with the antibody's lysine residues for reaction with the NHS ester, significantly reducing labeling efficiency.

-

Protein Stabilizers: Carrier proteins like Bovine Serum Albumin (BSA) or gelatin must be removed as they will also be labeled.

-

Sodium Azide: This common preservative can react with the DBCO group and must be removed.

-

Recommended Buffer: Use a non-amine-containing buffer at a pH of 7.2-8.0, such as Phosphate Buffered Saline (PBS). Buffer exchange can be performed using spin desalting columns or dialysis.

1.2. Reagent Preparation:

-

Allow the vial of DBCO-NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of DBCO-NHS ester (e.g., 10 mM) in anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use. The NHS-ester moiety is susceptible to hydrolysis in aqueous solutions.

Part 2: Antibody Labeling with DBCO-NHS Ester

2.1. Reaction Setup:

-

Adjust the concentration of your antibody in an amine-free buffer (e.g., PBS, pH 7.4) to 1-10 mg/mL.

-

Calculate the required volume of the DBCO-NHS ester stock solution to achieve the desired molar excess (e.g., 10-fold molar excess).

-

Add the calculated volume of the DBCO-NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 20%.

2.2. Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

2.3. Quenching the Reaction:

-

To stop the labeling reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

-

Incubate for an additional 15 minutes at room temperature.

Part 3: Purification of the DBCO-Labeled Antibody

3.1. Removal of Excess Reagents:

-

Remove unreacted DBCO-NHS ester and the quenching agent using a spin desalting column, dialysis, or ultrafiltration against the desired storage buffer (e.g., PBS).

Part 4: Characterization and Storage

4.1. Determination of Degree of Labeling (DOL):

-

The average number of DBCO molecules conjugated per antibody (the DOL) can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~309 nm (for the DBCO).

-

The following formula can be used: DOL = (A_309 * ε_Ab) / ((A_280 - (A_309 * CF)) * ε_DBCO) Where:

-

A_309 and A_280 are the absorbances at 309 nm and 280 nm, respectively.

-

ε_Ab is the molar extinction coefficient of the antibody at 280 nm.

-

ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 M⁻¹cm⁻¹).

-

CF is a correction factor for the absorbance of the DBCO group at 280 nm (consult the manufacturer's data sheet).

-

4.2. Storage:

-

Store the purified DBCO-labeled antibody at 4°C for short-term storage or at -20°C for long-term storage. The DBCO functional group can lose reactivity over time.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the DBCO-NHS ester antibody labeling protocol.

Caption: Workflow for antibody labeling with DBCO-NHS ester.

Chemical Reaction Pathway

This diagram illustrates the two-stage chemical reaction involved in labeling an antibody with DBCO-NHS ester and its subsequent click reaction.

Caption: Two-stage conjugation via DBCO-NHS ester and click chemistry.

References

Application Notes and Protocols: Utilizing DBCO-NHS Ester for Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester is a pivotal reagent in bioconjugation, enabling the straightforward attachment of a DBCO moiety to proteins and other biomolecules. This process is the first step in a two-step bioorthogonal labeling strategy that leverages the power of copper-free click chemistry. The NHS ester selectively reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond. The incorporated DBCO group then allows for a highly specific and efficient reaction with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is biocompatible, proceeding readily under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.

These application notes provide a comprehensive guide for researchers on the effective use of DBCO-NHS ester for protein conjugation, including detailed protocols, reaction optimization, and characterization of the resulting conjugates.

Key Features of DBCO-NHS Ester Conjugation:

-

High Specificity: The NHS ester targets available primary amine groups on the protein.

-

Bioorthogonal Reaction: The subsequent DBCO-azide click reaction is highly selective and does not interfere with biological processes.

-

Copper-Free: Eliminates the concern of copper-induced cytotoxicity, making it suitable for in vivo applications.

-

Stable Conjugates: Forms a stable triazole linkage between the protein and the molecule of interest.

Experimental Workflow Overview

The overall process involves two main stages: the modification of the protein with DBCO-NHS ester and the subsequent copper-free click chemistry reaction with an azide-tagged molecule.

Materials and Reagents

-

DBCO-NHS Ester (or a pegylated version like DBCO-PEG4-NHS Ester for increased solubility)

-

Protein of interest

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Amine-free buffer, pH 7.0-9.0. Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, or carbonate/bicarbonate buffer. Avoid buffers containing primary amines like Tris or glycine.

-

Quenching Buffer: 1M Tris-HCl, pH 8.0 or glycine solution.

-

Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns), dialysis cassettes, or size-exclusion chromatography (SEC) columns.

-

Azide-modified molecule for click reaction

Experimental Protocols

Protocol 1: Protein Modification with DBCO-NHS Ester

This protocol details the covalent attachment of the DBCO moiety to primary amines on the target protein.

1. Preparation of Reagents:

-

Protein Solution: Prepare the protein solution in the chosen reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer.

-

DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, it is crucial to use anhydrous solvent and prepare the solution fresh.

2. DBCO-NHS Ester Conjugation Reaction:

-

Add the calculated volume of the DBCO-NHS ester stock solution to the protein solution. The molar ratio of DBCO-NHS ester to protein is a critical parameter that will determine the degree of labeling (DOL). A molar excess of 5 to 30-fold is a common starting point. The final concentration of DMSO in the reaction mixture should ideally be kept below 10-20% (v/v) to minimize protein denaturation.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-12 hours. The optimal incubation time may need to be determined empirically. Protect the reaction from light if using a light-sensitive DBCO reagent.

3. Quenching the Reaction:

-

To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM. This will react with and consume any unreacted DBCO-NHS ester.

-

Incubate for an additional 15-30 minutes at room temperature.

4. Purification of the DBCO-Modified Protein:

-

Remove the excess, unreacted DBCO-NHS ester and quenching reagent using a desalting column, dialysis, or size-exclusion chromatography.

-

Determine the concentration of the purified DBCO-modified protein using a standard protein assay (e.g., Bradford or BCA). The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol describes the conjugation of the DBCO-modified protein with an azide-containing molecule.

1. Reaction Setup:

-

In a suitable reaction tube, combine the purified DBCO-modified protein with the azide-modified molecule of interest in a reaction buffer such as PBS (pH 7.4).

-

A molar excess of 1.5 to 4-fold of the azide-modified molecule over the DBCO-modified protein is recommended as a starting point.

2. Incubation:

-

Incubate the reaction at room temperature for 1-12 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as SDS-PAGE or HPLC.

3. Purification of the Final Conjugate:

-

Purify the final protein conjugate from unreacted azide-modified molecules using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or hydrophobic interaction chromatography (HIC).

Data Presentation: Reaction Parameters and Expected Outcomes

The degree of labeling (DOL) is a critical parameter to control and is influenced by several factors. The following table summarizes key reaction parameters and their impact on the outcome.

| Parameter | Recommended Range | Effect on DOL | Notes |

| Molar Ratio (DBCO:Protein) | 5:1 to 30:1 | Higher ratio generally increases DOL | High ratios can lead to protein aggregation or loss of function. Optimization is recommended. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentration can improve conjugation efficiency | |

| Reaction pH | 7.0 - 9.0 | Higher pH favors the deprotonated amine, increasing reactivity | pH > 9.0 can increase hydrolysis of the NHS ester. |

| Reaction Time | 30 min - 2 hours (RT) or 2 - 12 hours (4°C) | Longer incubation can increase DOL | Balance with potential protein degradation or aggregation. |

| Temperature | 4°C or Room Temperature | Higher temperature increases reaction rate | Lower temperature can be used to minimize protein degradation. |

Characterization of Protein Conjugates

Proper characterization of the DBCO-protein conjugate is essential to ensure the success of the conjugation and to understand the properties of the final product.

| Characterization Technique | Purpose | Example Data Interpretation |

| UV-Vis Spectroscopy | Determine Degree of Labeling (DOL) | The ratio of absorbance at ~309 nm (DBCO) to 280 nm (protein) is used to calculate the average number of DBCO molecules per protein. |

| SDS-PAGE | Assess conjugation and purity | An increase in the molecular weight of the protein band after conjugation indicates successful labeling. The presence of a fluorescent band (if a fluorescent azide was used) confirms the click reaction. |

| Mass Spectrometry (e.g., MALDI-TOF) | Confirm covalent modification and determine DOL | A shift in the mass spectrum corresponding to the |

Application Notes and Protocols for DBCO-NHS Ester Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctyne (DBCO)-N-hydroxysuccinimidyl (NHS) ester is a key reagent in bioconjugation, enabling the straightforward linkage of molecules through a two-step process. This technology is a cornerstone of "click chemistry," specifically the copper-free variant known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The DBCO-NHS ester contains two reactive groups: the NHS ester, which reacts with primary amines (like those on lysine residues of proteins) to form a stable amide bond, and the DBCO group, a strained alkyne that reacts specifically with azides.[1][2][3] This dual reactivity allows for the precise and efficient conjugation of biomolecules under mild, biocompatible conditions, making it an invaluable tool in drug development, diagnostics, and various life science research applications.[1][2]

The process involves first activating a biomolecule containing a primary amine with the DBCO-NHS ester. This introduces the DBCO moiety onto the biomolecule. The DBCO-functionalized molecule can then be reacted with a second molecule bearing an azide group through the SPAAC reaction. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes. The result is a stable triazole linkage formed without the need for a cytotoxic copper catalyst.

This document provides detailed protocols for the use of DBCO-NHS esters, quantitative data to guide experimental design, and visualizations of the reaction mechanism and experimental workflow.

Chemical Principle and Reaction Mechanism

The overall process can be divided into two main reactions:

-

Amine Acylation: The NHS ester group reacts with primary amines on a biomolecule (e.g., protein, antibody, or amine-modified oligonucleotide) to form a stable amide bond. This reaction is favored at a neutral to slightly basic pH (7.2-9). During this step, the DBCO group is covalently attached to the target biomolecule.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The strained alkyne (DBCO) on the functionalized biomolecule reacts with an azide-containing molecule in a [3+2] cycloaddition reaction. This forms a stable triazole ring, covalently linking the two molecules. This copper-free click chemistry reaction is highly efficient and can be performed in aqueous buffers under physiological conditions.

Quantitative Data Summary

The efficiency and success of DBCO-NHS ester reactions are influenced by several factors. The following table summarizes key quantitative parameters to aid in experimental design and optimization.

| Parameter | Recommended Value | Conditions |

| DBCO-NHS Ester Molar Excess | 10-50 fold | For labeling proteins with primary amines. Use a 10-fold excess for protein concentrations ≥ 5 mg/mL and a 20- to 50-fold excess for concentrations < 5 mg/mL. For antibodies, a 20-30 fold molar excess is common. |

| Azide-Molecule Molar Excess | 1.5-10 fold | For reaction with the DBCO-activated biomolecule. A 2-4 fold excess is often used for antibody-oligonucleotide conjugation. |

| Reaction pH | 7.2 - 9.0 | For the initial NHS ester reaction with primary amines. PBS at pH 7.4 is commonly used. |

| Reaction Temperature | Room temperature or 4°C | For both the NHS ester reaction and the subsequent SPAAC reaction. |

| Reaction Time (NHS Ester) | 30-60 minutes at room temperature or 2 hours on ice. | For the activation of the primary amine-containing biomolecule with DBCO-NHS ester. |

| Reaction Time (SPAAC) | 4-12 hours at room temperature or overnight (10-12 hours) at 4°C. | For the conjugation of the DBCO-activated molecule with the azide-containing molecule. |

| DBCO-NHS Ester Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh before use as NHS esters are moisture-sensitive. |

| Final DMSO/DMF Concentration | < 20% | In the final reaction mixture to avoid protein denaturation. |

Experimental Protocols

This section provides a detailed, step-by-step guide for a typical bioconjugation experiment using a DBCO-NHS ester, focusing on the labeling of an antibody followed by conjugation to an azide-modified molecule.

This protocol describes the labeling of primary amine groups on an antibody with a DBCO-NHS ester.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Buffers containing primary amines such as Tris or glycine must be avoided.

-

DBCO-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM Tris in water)

-

Desalting column, spin filtration unit, or dialysis cassette for purification

Procedure:

-

Prepare the Antibody Solution:

-

Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.

-

If necessary, perform a buffer exchange using a desalting column or dialysis to remove any interfering substances.

-

-

Prepare the DBCO-NHS Ester Stock Solution:

-

Allow the vial of DBCO-NHS ester to come to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.

-

-

Antibody Labeling Reaction:

-

Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 20%.

-

Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice.

-

-

Quench the Reaction:

-

To stop the labeling reaction, add the quenching solution to the reaction mixture to a final concentration of 50-100 mM Tris.

-

Incubate for 15 minutes at room temperature or on ice.

-

-

Purify the DBCO-labeled Antibody:

-

Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).

-

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.

Materials:

-

Purified DBCO-labeled antibody from Part 1

-

Azide-functionalized molecule (e.g., oligonucleotide, peptide, drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the Reaction Mixture:

-

In a suitable reaction tube, combine the DBCO-labeled antibody with the azide-functionalized molecule.

-

A 2-4 fold molar excess of the azide-modified molecule over the DBCO-labeled antibody is recommended for efficient conjugation.

-

-

Incubate the Reaction Mixture:

-

Incubate the reaction mixture under one of the following conditions:

-

Overnight (10-12 hours) at 4°C

-

4-12 hours at room temperature

-

-

-

Purification of the Conjugate (Optional):

-

Depending on the downstream application, the final conjugate may need to be purified to remove any unreacted azide-molecule.

-

Purification can be achieved using methods such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

-

-

Storage of the Conjugate:

-

Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer.

-

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow for a typical DBCO-NHS ester bioconjugation experiment.

References

Application of DBCO-NHS Ester in Antibody-Drug Conjugate (ADC) Synthesis: A Detailed Guide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester in the synthesis of Antibody-Drug Conjugates (ADCs). It details the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, and provides step-by-step protocols for antibody modification and subsequent conjugation to an azide-containing payload. Furthermore, this guide summarizes key quantitative data and outlines methods for the characterization of the resulting ADC, including the determination of the critical drug-to-antibody ratio (DAR).

Introduction to DBCO-NHS Ester in ADC Synthesis

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug.[1] The linker technology used to attach the drug to the antibody is a critical component of ADC design, influencing its stability, efficacy, and safety.[2] DBCO-NHS ester is a key reagent in a two-step ADC conjugation strategy that leverages the principles of bioorthogonal chemistry.[3][4]

The process involves:

-

Antibody Activation: The NHS ester moiety of the DBCO-NHS linker reacts with primary amines, primarily the ε-amine of lysine residues, on the antibody surface to form a stable amide bond.[5] This step introduces a strained alkyne (DBCO) group onto the antibody.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-functionalized antibody is then reacted with a drug molecule that has been modified to contain an azide group. The inherent ring strain of the DBCO group allows for a rapid and highly specific cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly efficient under mild, physiological conditions, making it ideal for working with sensitive biomolecules.

The use of DBCO-NHS ester for non-specific lysine conjugation results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs). The average DAR is a critical quality attribute that must be carefully controlled and characterized, as it directly impacts the ADC's therapeutic window.

Experimental Protocols

This section provides detailed protocols for the synthesis of an ADC using DBCO-NHS ester.

Materials and Reagents

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

DBCO-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Azide-modified cytotoxic drug

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

-

Desalting columns (e.g., Zeba Spin Desalting Columns, 7k MWCO) or dialysis cassettes

-

Reaction tubes

-

Spectrophotometer for concentration measurements

Workflow for ADC Synthesis using DBCO-NHS Ester

Caption: Workflow for ADC synthesis using DBCO-NHS ester.

Protocol 1: Antibody Activation with DBCO-NHS Ester

This protocol details the modification of an antibody with DBCO groups.

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.

-

If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Remove any protein stabilizers such as BSA or gelatin.

-

-

DBCO-NHS Ester Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF. For example, dissolve 4.3 mg of DBCO-NHS ester in 1 mL of anhydrous solvent.

-

Note: DBCO-NHS ester solutions are susceptible to hydrolysis and should be used fresh. Solid DBCO-NHS ester is more stable when stored at -20°C.

-

-

Antibody Labeling Reaction:

-

Add a 20- to 30-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 20%.

-

Incubate the reaction for 60 minutes at room temperature with gentle mixing. Alternatively, the reaction can be carried out for 2 hours on ice.

-

-

Quenching the Reaction:

-

To stop the reaction and quench any unreacted DBCO-NHS ester, add a quenching solution such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM, or 10 µL of 100 mM glycine.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of DBCO-labeled Antibody:

-

Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).

-

The purified DBCO-labeled antibody can be stored at -20°C for up to a month, although the reactivity of the DBCO group may decrease over time.

-

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized drug.

-

Reaction Setup:

-

Mix the purified DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-modified drug.

-

-

Incubation:

-

Incubate the reaction mixture overnight (10-12 hours) at 4°C or for 2-4 hours at room temperature to ensure a complete reaction.

-

-

Purification of the ADC:

-

Remove the unreacted azide-modified drug and any other impurities using an appropriate purification method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.

-

-

Storage:

-

Store the purified ADC at 4°C or frozen at -20°C or -80°C in a suitable buffer.

-

Quantitative Data Summary

The efficiency of the conjugation process is influenced by several factors. The following tables summarize key quantitative parameters from various protocols.

Table 1: Antibody Activation with DBCO-NHS Ester

| Parameter | Recommended Value | Source(s) |

| Antibody Concentration | 1-10 mg/mL | |

| Molar Excess of DBCO-NHS Ester | 20-30 fold | |

| Final DMSO/DMF Concentration | < 20% | |

| Incubation Time | 60 min at RT or 2 hrs on ice | |

| Quenching Agent | 50-100 mM Tris or 100 mM Glycine | |

| Quenching Time | 15 min at RT |

Table 2: SPAAC (Click Chemistry) Reaction

| Parameter | Recommended Value | Source(s) |

| Molar Excess of Azide-Drug | 2-4 fold | |

| Incubation Time | 2-4 hrs at RT or overnight at 4°C | |

| Reaction Temperature | 4°C to 37°C |

Characterization of the ADC

After synthesis and purification, the ADC must be thoroughly characterized to ensure its quality and suitability for its intended application.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody. Several methods can be used for DAR determination:

-

UV/Vis Spectroscopy: This is a simple and rapid method that relies on the distinct absorbance spectra of the antibody (at ~280 nm) and the drug. By measuring the absorbance of the ADC at two different wavelengths and using the extinction coefficients of the antibody and the drug, the average DAR can be calculated.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugated drug is typically hydrophobic, species with a higher DAR will have a longer retention time. This method provides information on the distribution of different drug-loaded species.

-

Mass Spectrometry (MS): LC-MS is a powerful technique that can directly measure the molecular weight of the different ADC species. The number of conjugated drugs can be determined from the mass difference between the ADC species and the unconjugated antibody. This method provides both the average DAR and the distribution of drug-loaded species.

The following diagram illustrates the general principle of DAR determination by HIC.

Caption: Principle of DAR determination by HIC.

Purity and Aggregation Analysis

-

Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect the presence of aggregates, which can affect the safety and efficacy of the therapeutic.

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to confirm the covalent attachment of the drug to the antibody, as the ADC will show a higher molecular weight band compared to the unconjugated antibody.

Conclusion

The use of DBCO-NHS ester in conjunction with SPAAC provides a robust and efficient method for the synthesis of ADCs. This copper-free click chemistry approach offers high specificity and proceeds under mild conditions, making it well-suited for the bioconjugation of sensitive antibody and drug molecules. Careful control of reaction parameters and thorough characterization of the final product, particularly the drug-to-antibody ratio, are essential for the development of safe and effective ADC therapeutics.

References

Application Notes and Protocols for Cell Surface Protein Labeling using DBCO-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester for the covalent labeling of primary amines on cell surface proteins. This two-step strategy enables the introduction of a bioorthogonal DBCO handle onto the cell surface, which can then be specifically targeted with azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction. This powerful technique is instrumental in a variety of applications, including cell imaging, tracking, and targeted drug delivery.

Principle of the Method

The labeling process occurs in two main stages:

-

Amine Labeling: The NHS ester moiety of DBCO-NHS ester reacts with primary amines (-NH₂) present on the N-terminus and lysine residues of cell surface proteins. This reaction forms a stable amide bond, covalently attaching the DBCO group to the proteins. This reaction is pH-dependent, with optimal labeling achieved at a slightly basic pH.[1][2][3]

-

Bioorthogonal "Click" Reaction: The strained alkyne ring of the DBCO group reacts specifically and efficiently with an azide-modified molecule of interest (e.g., a fluorescent dye, biotin, or a therapeutic agent) through SPAAC. This "click" reaction is bioorthogonal, meaning it occurs without interfering with native biological processes, making it ideal for live-cell applications.[4][5]

Materials and Reagents

-

DBCO-NHS Ester (or DBCO-PEG4-NHS Ester for improved aqueous solubility)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5 or PBS, pH 7.2-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Mammalian cells of interest (e.g., Jurkat, HEK293T, U2OS, DC2.4)

-

Cell culture medium appropriate for the cell line

-

Azide-modified molecule for click reaction (e.g., Azide-Fluorophore)

-

Bovine Serum Albumin (BSA) for blocking (optional)

Experimental Protocols

Protocol 1: Preparation of DBCO-NHS Ester Stock Solution

Note: DBCO-NHS ester is sensitive to moisture. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Bring the vial of DBCO-NHS ester to room temperature.

-

Prepare a 10 mM stock solution by dissolving the required amount of DBCO-NHS ester in anhydrous DMSO or DMF. For example, dissolve 4.02 mg of DBCO-NHS ester (MW: 402.4 g/mol ) in 1 mL of anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Prepare fresh or store any unused stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. It is recommended to use the stock solution immediately after preparation.

Protocol 2: Cell Surface Protein Labeling with DBCO-NHS Ester

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

For Suspension Cells:

-

Harvest cells and wash twice with ice-cold PBS to remove any residual media containing primary amines.

-

Resuspend the cell pellet in the chosen Reaction Buffer (e.g., PBS, pH 8.0) at a concentration of 1-10 x 10⁶ cells/mL.

-

Add the DBCO-NHS ester stock solution to the cell suspension to achieve the desired final concentration. A starting point is a 10- to 50-fold molar excess of the reagent relative to the estimated amount of surface protein. A final concentration of 0.5-2 mM can be a good starting point for optimization.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours on ice. Gentle mixing during incubation can improve labeling efficiency.

-

Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to 1 mL of cell suspension).

-

Incubate for 5-15 minutes at room temperature or on ice to ensure all unreacted DBCO-NHS ester is deactivated.

-

Wash the cells three times with PBS containing 1% BSA to remove unreacted reagent and byproducts.

-

The DBCO-labeled cells are now ready for the subsequent click reaction or further experiments.

For Adherent Cells:

-

Culture cells in an appropriate vessel (e.g., 6-well plate, chamber slide).

-

Gently wash the cells twice with ice-cold PBS.

-

Add the Reaction Buffer containing the desired concentration of DBCO-NHS ester to the cells.

-

Incubate for 30 minutes at room temperature.

-

Remove the labeling solution and quench the reaction by adding the Quenching Buffer for 5-15 minutes at room temperature.

-

Wash the cells three times with PBS containing 1% BSA.

-

The DBCO-labeled cells are now ready for the click reaction.

Protocol 3: Copper-Free Click Reaction with Azide-Modified Molecules

-

Resuspend the DBCO-labeled cells in a suitable buffer or cell culture medium.

-

Add the azide-modified molecule of interest. A 1.5 to 3.0 molar excess of the azide reagent relative to the estimated number of DBCO sites is recommended as a starting point.

-

Incubate the reaction for 4-12 hours at room temperature or 2-12 hours at 4°C. Incubation at 37°C can also be performed for shorter durations (e.g., 30-60 minutes).

-

Wash the cells three times with PBS to remove any unreacted azide-modified molecule.

-

The cells are now labeled and ready for downstream applications such as imaging or flow cytometry.

Data Presentation

Quantitative data for DBCO-NHS ester labeling efficiency can be obtained through various methods. While direct quantification on live cells is complex, the following table summarizes data from a study on liposomes, which can serve as a reference for optimizing labeling conditions. A similar approach using a fluorescent azide could be adapted for cell-based assays.

Table 1: Quantification of DBCO Groups on Liposomes.

| Molar Ratio (DBCO:Amine) | Reaction pH | DBCO Groups per Liposome (Arbitrary Units) |

| 1:1 | 7.1 | 1.0 |

| 3:1 | 7.1 | 1.5 |

| 6:1 | 7.1 | 1.2 |

| 1:1 | 7.6 | 1.2 |

| 3:1 | 7.6 | 1.8 |

| 6:1 | 7.6 | 1.4 |

| 1:1 | 8.2 | 1.3 |

| 3:1 | 8.2 | 2.0 |

| 6:1 | 8.2 | 1.6 |

Data adapted from a study on liposomes and presented in arbitrary units to show relative labeling efficiency under different conditions.

Table 2: Hydrolysis Rate of NHS Esters.

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0°C | 4-5 hours |

| 8.6 | 4°C | 10 minutes |

This data highlights the importance of pH control during the labeling reaction to minimize hydrolysis of the NHS ester, which competes with the amine reaction.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for cell surface protein labeling using DBCO-NHS ester.

Signaling Pathway Analogy

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DBCO-NHS Ester in Nanoparticle Functionalization

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester in the functionalization of nanoparticles. This powerful tool enables the covalent conjugation of biomolecules to nanoparticle surfaces, a critical step in the development of targeted drug delivery systems, advanced bioimaging probes, and novel diagnostic assays.

Introduction to DBCO-NHS Ester Chemistry

DBCO-NHS ester is a bifunctional crosslinker that facilitates a two-step conjugation strategy. The N-hydroxysuccinimidyl (NHS) ester group reacts efficiently with primary amines (-NH2) present on the surface of nanoparticles or on biomolecules like antibodies and peptides, forming a stable amide bond. This reaction introduces a DBCO moiety, which is a strained alkyne. The DBCO group can then undergo a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with molecules containing an azide (-N3) group.[1][2] This bio-orthogonal reaction is rapid and occurs under mild, aqueous conditions, making it ideal for conjugating sensitive biological molecules.

Key Advantages:

-

High Reactivity and Specificity: The NHS ester provides efficient and specific labeling of primary amines.[3] The subsequent SPAAC reaction is highly specific between the DBCO and azide groups, minimizing side reactions.

-

Copper-Free Click Chemistry: The SPAAC reaction does not require a cytotoxic copper catalyst, which is a significant advantage for biological applications.

-

Mild Reaction Conditions: Both the NHS ester reaction and the SPAAC reaction can be performed at or near physiological pH and temperature, preserving the integrity of sensitive biomolecules.

-

Versatility: This chemistry can be applied to a wide range of nanoparticles and biomolecules, including antibodies, peptides, oligonucleotides, and small molecule drugs.

Applications of DBCO-Functionalized Nanoparticles

The functionalization of nanoparticles with DBCO-NHS ester opens up a vast array of applications in biomedical research and drug development.

-

Targeted Drug Delivery: Antibodies or other targeting ligands can be conjugated to drug-loaded nanoparticles to enhance their delivery to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.

-

Bioimaging and Diagnostics: Fluorescent dyes, contrast agents, or diagnostic probes can be attached to nanoparticles for in vivo and in vitro imaging applications, enabling the visualization and tracking of biological processes.

-

Biosensing: The specific nature of the click chemistry reaction allows for the development of highly sensitive and selective biosensors for the detection of various analytes.

-

Immunotherapy: Functionalization with immune-stimulating molecules can be used to develop nanoparticle-based cancer immunotherapies.

Experimental Protocols

Here, we provide detailed protocols for the functionalization of amine-modified nanoparticles with DBCO-NHS ester and the subsequent conjugation to azide-modified biomolecules.

Protocol 1: Functionalization of Amine-Modified Nanoparticles with DBCO-NHS Ester

This protocol describes the general procedure for reacting DBCO-NHS ester with nanoparticles that have primary amine groups on their surface.

Materials:

-

Amine-functionalized nanoparticles (e.g., silica, magnetic, or polymeric nanoparticles)

-

DBCO-NHS ester or DBCO-PEG-NHS ester

-

Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification system (e.g., centrifugation, size-exclusion chromatography, or dialysis)

Procedure:

-

Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the chosen Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL). Sonicate briefly if necessary to ensure a homogenous suspension.

-

Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

-

Reaction Setup: Add the DBCO-NHS ester stock solution to the nanoparticle suspension. The molar ratio of DBCO-NHS ester to available amine groups on the nanoparticles is a critical parameter that needs to be optimized for each specific nanoparticle system. A molar excess of the DBCO-NHS ester is typically used.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight) to minimize potential degradation of sensitive components.

-

Quenching: (Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted DBCO-NHS ester and byproducts. The choice of purification method will depend on the size and properties of the nanoparticles.

-

Centrifugation: For larger nanoparticles, pellet the particles by centrifugation, remove the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step 2-3 times.

-

Size-Exclusion Chromatography (SEC): Use a desalting column with an appropriate molecular weight cutoff to separate the functionalized nanoparticles from smaller molecules.

-

Dialysis: Dialyze the reaction mixture against the desired buffer to remove small molecule impurities.

-

Characterization:

-

UV-Vis Spectroscopy: The successful incorporation of the DBCO group can be confirmed by measuring the UV-Vis spectrum of the functionalized nanoparticles. DBCO has a characteristic absorbance peak at approximately 309 nm.

Workflow for DBCO-NHS Ester Functionalization of Nanoparticles

Caption: Workflow for functionalizing amine-containing nanoparticles with DBCO-NHS ester.

Protocol 2: Copper-Free Click Chemistry Conjugation of DBCO-Functionalized Nanoparticles with Azide-Modified Biomolecules

This protocol outlines the SPAAC reaction between the DBCO-functionalized nanoparticles and a biomolecule containing an azide group.

Materials:

-

DBCO-functionalized nanoparticles (from Protocol 1)

-

Azide-modified biomolecule (e.g., azide-labeled antibody, peptide, or oligonucleotide)

-

Reaction Buffer: PBS or other amine- and azide-free buffer, pH 7.4.

Procedure:

-

Prepare Reactants:

-